molecular formula C15H20 B14075049 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene CAS No. 100950-88-7

9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene

Cat. No.: B14075049
CAS No.: 100950-88-7
M. Wt: 200.32 g/mol
InChI Key: LUWWOYAYCAJVIN-UHFFFAOYSA-N
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Description

9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is an organic compound with the molecular formula C15H20 It is a derivative of fluorene, characterized by the addition of an ethyl group and the saturation of the fluorene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene typically involves the hydrogenation of 9-ethylfluorene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation of the fluorene ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene exerts its effects depends on its specific application. In organic electronics, its mechanism involves the transfer of electrons and holes within the material, contributing to its luminescent properties. The molecular targets and pathways involved are primarily related to its electronic structure and interactions with other materials in the device.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,4A,9,9A-hexahydro-1H-fluorene: A similar compound without the ethyl group, used in similar applications.

    9-Methyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene: Another derivative with a methyl group instead of an ethyl group.

    2,3,4,4A,9,9A-hexahydro-1H-carbazole: A structurally related compound with a nitrogen atom in the ring system.

Uniqueness

9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in OLEDs and other electronic devices.

Properties

CAS No.

100950-88-7

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

9-ethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene

InChI

InChI=1S/C15H20/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3,5,7,9,11,13,15H,2,4,6,8,10H2,1H3

InChI Key

LUWWOYAYCAJVIN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCCCC2C3=CC=CC=C13

Origin of Product

United States

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